molecular formula C12H12BrNO3 B6205011 methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate CAS No. 1894165-76-4

methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate

Cat. No. B6205011
M. Wt: 298.1
InChI Key:
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Description

Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate, or MBOPP, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 319.2 g/mol, and is soluble in methanol, ethanol, and dimethyl sulfoxide. MBOPP is a member of the pyrrolidine family, which contains a five-membered heterocyclic ring composed of four carbon atoms and one nitrogen atom. It is a versatile compound that can be used in a range of research applications, including drug development, biochemistry, and pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-1,3-diphenyl-2-buten-1-one. This intermediate is then reacted with pyrrolidine to form methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate.

Starting Materials
4-bromobenzaldehyde, ethyl acetoacetate, pyrrolidine, sodium ethoxide, methanol, diethyl ether, sodium chloride, wate

Reaction
Step 1: Dissolve 4-bromobenzaldehyde (1.0 eq) in methanol and add sodium ethoxide (1.1 eq). Stir the mixture at room temperature for 30 minutes., Step 2: Add ethyl acetoacetate (1.1 eq) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Pour the reaction mixture into a separatory funnel and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate., Step 4: Concentrate the organic layer under reduced pressure to obtain 4-bromo-1,3-diphenyl-2-buten-1-one as a yellow solid., Step 5: Dissolve 4-bromo-1,3-diphenyl-2-buten-1-one (1.0 eq) and pyrrolidine (1.1 eq) in methanol and stir at room temperature for 24 hours., Step 6: Pour the reaction mixture into a separatory funnel and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate., Step 7: Concentrate the organic layer under reduced pressure to obtain methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate as a white solid.

Scientific Research Applications

MBOPP has been used in various scientific research applications, including drug discovery, biochemistry, and pharmacology. In drug discovery, MBOPP has been used to study the structure-activity relationships of various drug candidates. In biochemistry, MBOPP has been used to study the structure of proteins and enzymes, as well as the interactions between them. In pharmacology, MBOPP has been used to study the pharmacokinetics and pharmacodynamics of various drugs.

Mechanism Of Action

The mechanism of action of MBOPP is not fully understood. However, it is believed that MBOPP acts as an inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins. By inhibiting COX, MBOPP may reduce inflammation and pain, as well as modulate the immune system.

Biochemical And Physiological Effects

MBOPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MBOPP can inhibit the activity of cyclooxygenase, and thus reduce inflammation and pain. In vivo studies have shown that MBOPP can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). Additionally, MBOPP has been shown to modulate the immune system, and has been used to treat a variety of immune-related disorders, such as rheumatoid arthritis, Crohn’s disease, and ulcerative colitis.

Advantages And Limitations For Lab Experiments

MBOPP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. Additionally, MBOPP is stable and can be stored at room temperature for extended periods of time. However, MBOPP does have some limitations. It is not water soluble, and therefore must be used in organic solvents. Additionally, MBOPP is not very soluble in methanol, and so higher concentrations may be required for use in laboratory experiments.

Future Directions

The potential applications of MBOPP are vast, and there are many future directions that could be explored. For example, MBOPP could be used to study the structure-activity relationships of other drug candidates, or to study the pharmacokinetics and pharmacodynamics of existing drugs. Additionally, MBOPP could be used to study the structure and interactions of proteins and enzymes, or to develop new treatments for immune-related disorders. Finally, MBOPP could be used to study the effects of environmental pollutants on human health, or to develop new methods of drug delivery.

properties

CAS RN

1894165-76-4

Product Name

methyl 1-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate

Molecular Formula

C12H12BrNO3

Molecular Weight

298.1

Purity

95

Origin of Product

United States

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